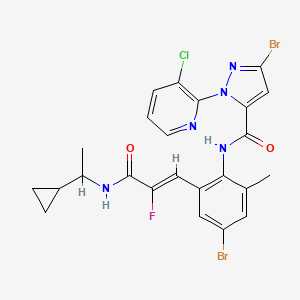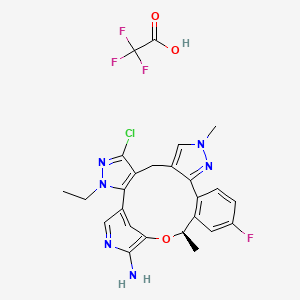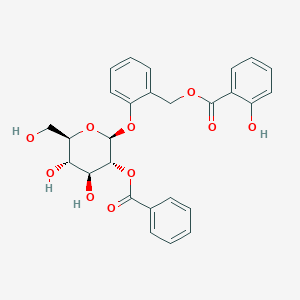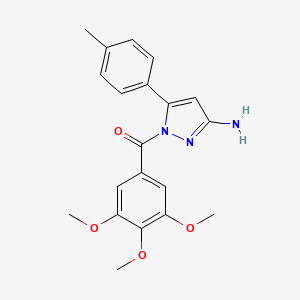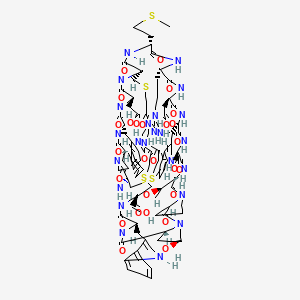
Zelenectide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zelenectide, also known as this compound pevedotin, is a novel investigational compound developed by Bicycle Therapeutics. It is a Bicycle Toxin Conjugate, which means it consists of a small bicyclic peptide linked to a cytotoxic agent. This compound targets Nectin-4, a cell adhesion molecule overexpressed in various cancers, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zelenectide is synthesized through a series of chemical reactions that involve the conjugation of a bicyclic peptide to a cytotoxic agent, monomethyl auristatin E (MMAE). The synthesis involves the following steps:
Peptide Synthesis: The bicyclic peptide is synthesized using solid-phase peptide synthesis techniques.
Conjugation: The peptide is then conjugated to MMAE via a sarcosine spacer chain and a valine-citrulline cleavable linker
Industrial Production Methods
The industrial production of this compound involves large-scale solid-phase peptide synthesis followed by conjugation to MMAE. The process is optimized to ensure high yield and purity of the final product. The production is carried out under Good Manufacturing Practice (GMP) conditions to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Zelenectide undergoes several types of chemical reactions, including:
Cleavage Reactions: The valine-citrulline linker is cleaved in the tumor microenvironment, releasing the cytotoxic MMAE.
Binding Reactions: The bicyclic peptide binds specifically to Nectin-4 on the surface of cancer cells
Common Reagents and Conditions
Cleavage Reactions: These reactions occur under physiological conditions in the tumor microenvironment.
Binding Reactions: The binding of this compound to Nectin-4 occurs under physiological conditions and is highly specific
Major Products Formed
The major product formed from the cleavage reaction is monomethyl auristatin E, which exerts its cytotoxic effects on cancer cells .
Scientific Research Applications
Zelenectide has several scientific research applications, including:
Cancer Therapy: This compound is being investigated for its potential to treat various cancers, including urothelial cancer, renal cancer, and non-small cell lung cancer
Targeted Drug Delivery: The specificity of this compound for Nectin-4 makes it a valuable tool for targeted drug delivery in cancer therapy
Pharmacokinetic Studies: This compound is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body
Mechanism of Action
Zelenectide exerts its effects through the following mechanism:
Targeting Nectin-4: The bicyclic peptide component of this compound binds specifically to Nectin-4 on the surface of cancer cells.
Cytotoxic Release: Once bound, the valine-citrulline linker is cleaved in the tumor microenvironment, releasing the cytotoxic MMAE.
Cell Death: MMAE disrupts microtubule formation, leading to cell cycle arrest and apoptosis of cancer cells
Comparison with Similar Compounds
Similar Compounds
Enfortumab Vedotin: An antibody-drug conjugate targeting Nectin-4 linked to MMAE.
BT5528: Another Bicycle Toxin Conjugate targeting EphA2 linked to MMAE
Uniqueness of Zelenectide
This compound is unique due to its small size, which allows for rapid tissue penetration and reduced systemic exposure compared to antibody-drug conjugates. This results in potentially better drug activity and reduced toxicity .
Properties
Molecular Formula |
C98H129N23O26S4 |
|---|---|
Molecular Weight |
2173.5 g/mol |
IUPAC Name |
(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45S,48R,51S,54S,60R)-60-amino-39-(4-carbamimidamidobutyl)-36,48-bis(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontane-9-carboxylic acid |
InChI |
InChI=1S/C98H129N23O26S4/c1-52(123)82-96(145)120-31-13-24-75(120)95(144)121-44-57(124)39-76(121)93(142)111-68(38-56-43-104-63-21-8-6-19-60(56)63)87(136)114-73(97(146)147)48-151-35-28-79(127)118-50-116-49-117(51-118)78(126)27-34-150-47-72(113-89(138)70(41-81(130)131)109-85(134)66(36-54-16-11-15-53-14-3-4-17-58(53)54)110-92(141)74-23-12-30-119(74)94(143)61(99)46-149-33-26-77(116)125)91(140)106-65(25-32-148-2)84(133)105-64(22-9-10-29-102-98(100)101)83(132)108-69(40-80(128)129)88(137)107-67(86(135)112-71(45-122)90(139)115-82)37-55-42-103-62-20-7-5-18-59(55)62/h3-8,11,14-21,42-43,52,57,61,64-76,82,103-104,122-124H,9-10,12-13,22-41,44-51,99H2,1-2H3,(H,105,133)(H,106,140)(H,107,137)(H,108,132)(H,109,134)(H,110,141)(H,111,142)(H,112,135)(H,113,138)(H,114,136)(H,115,139)(H,128,129)(H,130,131)(H,146,147)(H4,100,101,102)/t52-,57-,61+,64+,65+,66+,67+,68+,69+,70-,71+,72-,73+,74+,75+,76+,82+/m1/s1 |
InChI Key |
CKPJISPOUWYYAX-HPHWZULQSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSCCC(=O)N4CN5CN(C4)C(=O)CCSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@H](CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |
Canonical SMILES |
CC(C1C(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(CSCCC(=O)N4CN5CN(C4)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


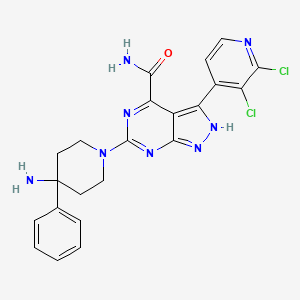

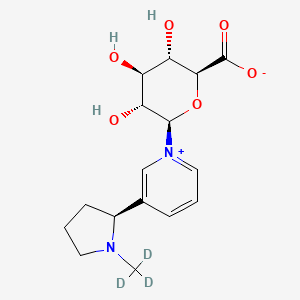

![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)

